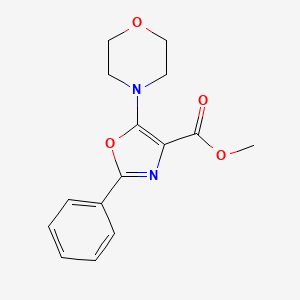

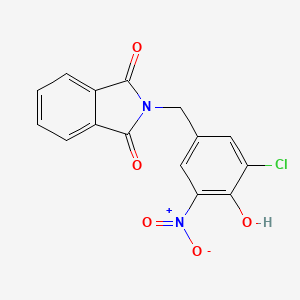

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, a series of related 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides were synthesized and evaluated for their inotropic activities (Xue‐Kun Liu et al., 2009). Similarly, new compounds with a similar structure were synthesized for enzyme inhibitory studies (M. Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR spectroscopy and IR spectral data. The structure significantly influences their chemical and biological properties.

Chemical Reactions and Properties

The chemical behavior of these compounds depends on their functional groups. For example, the introduction of piperazin-1-yl and benzo[b][1,4]oxazin moieties can significantly alter their reactivity and interaction with biological targets (Xue‐Kun Liu et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The compound's synthesis and its derivatives have been widely explored due to their promising pharmacological properties. For example, research by Qiu et al. (2017) on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrates the synthetic versatility of acetamide derivatives in producing biologically active compounds (Qiu, Li, Ma, & Zhou, 2017). Similarly, the work of El‐Barbary et al. (2005) on synthesizing 1,2,4-triazine derivatives from acetamide precursors further underscores the importance of such chemical structures in developing therapeutic agents (El‐Barbary, Sakran, El-Madani, & Nielsen, 2005).

Biological Activities and Applications

The investigation into the biological activities of benzoxazinone and benzoxazinone derivatives reveals their potential in agricultural and pharmacological applications. Fomsgaard et al. (2004) review the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, highlighting their importance in exploiting the allelopathic properties of certain crops (Fomsgaard, Mortensen, & Carlsen, 2004). This research area is significant for developing natural herbicides and understanding plant-plant interactions.

Pharmacological Investigations

The compound's pharmacological implications are evidenced by studies investigating its analogs and derivatives for therapeutic applications. For instance, the study by Shibuya et al. (2018) on the development of ACAT-1 inhibitors for potentially treating diseases associated with ACAT-1 overexpression illustrates the therapeutic relevance of acetamide derivatives (Shibuya, Kawamine, Ozaki, et al., 2018). Furthermore, research into the antitumor activities of novel quinazolinone analogs by Al-Suwaidan et al. (2016) showcases the potential of acetamide-based compounds in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, et al., 2016).

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-12-2-4-15-14(8-12)21(19(23)11-26-15)10-18(22)20-13-3-5-16-17(9-13)25-7-6-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIAQAFXSRAAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)